1-(2-bromobenzoyl)-4-propylpiperazine
Description
1-(2-Bromobenzoyl)-4-propylpiperazine is a piperazine derivative characterized by a 2-bromobenzoyl group attached to one nitrogen atom and a propyl group on the other nitrogen of the piperazine ring.
Properties
IUPAC Name |
(2-bromophenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCTPRNKEHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Parameters of Comparable Compounds
| Compound Name | R1 Substituent | R2 Substituent | Molecular Formula | Melting Point (°C) | Key Features | Reference |
|---|---|---|---|---|---|---|
| 1-(2-Bromobenzoyl)-4-propylpiperazine | 2-Bromobenzoyl | Propyl | C14H17BrN2O | Not reported | High lipophilicity, structural analog | [3], [7] |
| 1-(2-Bromobenzoyl)-4-(4-methoxyphenyl)piperazine (IV) | 2-Bromobenzoyl | 4-Methoxyphenyl | C18H19BrN2O2 | Not reported | Hydrogen-bonded sheets | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (10) | 2-Bromobenzoyl | 4-Fluorobenzyl | C18H18BrFN2O | 86–87 | Kinase inhibitor candidate | |
| 1-(4-Bromophenylsulfonyl)-4-propylpiperazine | 4-Bromophenylsulfonyl | Propyl | C13H19BrN2O2S | Not reported | Industrial applications |
Research Findings and Implications
- Structural Insights : Ortho-substituted bromine in the target compound may hinder rotational freedom, stabilizing specific conformations for receptor binding .
- Therapeutic Potential: Propyl-substituted piperazines are explored in drug discovery for conditions requiring CNS penetration (e.g., antipsychotics) .
- Comparative Bioactivity : While the target compound’s bioactivity is unreported, analogs like compound 10 () show kinase inhibition, suggesting possible shared mechanisms .
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